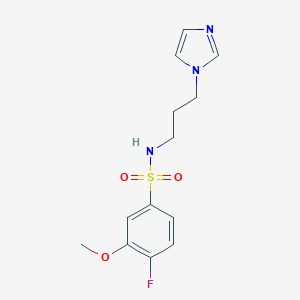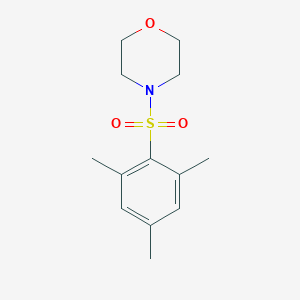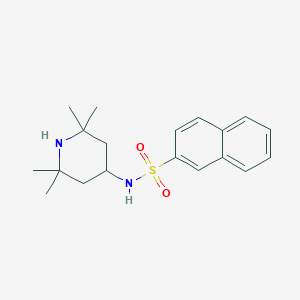
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of phospholipase D (PLD). PLD is a key enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, FIPI has been studied extensively for its potential therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide inhibits the activity of PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by phosphatidic acid.
Biochemical and Physiological Effects:
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types. For example, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
実験室実験の利点と制限
One of the main advantages of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments is its specificity towards PLD. This allows researchers to study the specific role of PLD in various cellular processes without affecting other signaling pathways. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is a small molecule inhibitor, which makes it easy to use and manipulate in various experimental settings. However, one of the limitations of using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is its potential toxicity towards non-targeted cells. Therefore, it is important to use appropriate controls and concentrations when using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments.
将来の方向性
There are several future directions for the use of 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be used in combination with other drugs to enhance their therapeutic efficacy. Furthermore, the role of PLD in various diseases, such as cancer and neurodegenerative disorders, can be further elucidated using 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in preclinical and clinical studies.
合成法
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride, which is then reacted with 3-amino-1-propanol to form 4-fluoro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide. This intermediate product is then reacted with imidazole to form the final product, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide.
科学的研究の応用
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used extensively in scientific research for its ability to inhibit the activity of PLD. PLD is known to play a critical role in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. Therefore, 4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been studied for its potential therapeutic applications in various diseases.
特性
製品名 |
4-Fluoro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide |
|---|---|
分子式 |
C13H16FN3O3S |
分子量 |
313.35 g/mol |
IUPAC名 |
4-fluoro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16FN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChIキー |
VTWSXCMVTLVKFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
溶解性 |
46.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
